molecular formula C16H9Cl2NO B6337495 4-(2,3-Dichlorobenzoyl)quinoline;  97% CAS No. 1187168-39-3

4-(2,3-Dichlorobenzoyl)quinoline; 97%

Cat. No. B6337495
CAS RN: 1187168-39-3
M. Wt: 302.2 g/mol
InChI Key: KRXMTUNVDLPGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 . It is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and materials science.


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dichlorobenzoyl)quinoline consists of a quinoline ring attached to a 2,3-dichlorobenzoyl group . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2,3-Dichlorobenzoyl)quinoline are not available, dichlorobenzoquinones like DDQ are known to mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical And Chemical Properties Analysis

4-(2,3-Dichlorobenzoyl)quinoline has a predicted boiling point of 478.1±35.0 °C and a predicted density of 1.381±0.06 g/cm3 . Its pKa value is predicted to be 1.87±0.13 .

Scientific Research Applications

4-(2,3-Dichlorobenzoyl)quinoline; 97% has been studied for its potential applications in a variety of scientific fields. The compound has been studied for its ability to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorobenzoyl)quinoline; 97% is not completely understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in the production of inflammatory mediators. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorobenzoyl)quinoline; 97% have not been extensively studied. However, the compound has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may be beneficial in reducing inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,3-Dichlorobenzoyl)quinoline; 97% in lab experiments is its ability to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer research. However, there are some limitations to using 4-(2,3-Dichlorobenzoyl)quinoline; 97% in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is not very stable, which can make it difficult to store for long periods of time.

Future Directions

The potential applications of 4-(2,3-Dichlorobenzoyl)quinoline; 97% are vast, and there are many future directions that can be explored. For example, further research could be conducted to investigate the compound’s potential as an antioxidant and its ability to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, further research could be conducted to investigate the compound’s potential as an anticancer agent, as well as its potential for use in other therapeutic applications. Finally, further research could be conducted to investigate the compound’s potential for use in other scientific fields, such as biochemistry and pharmacology.

Synthesis Methods

4-(2,3-Dichlorobenzoyl)quinoline; 97% can be synthesized from the reaction of quinoline and 2,3-dichlorobenzoyl chloride in the presence of a base. The reaction is conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80-90°C and the reaction time can range from 1-2 hours. The product is then extracted with a suitable solvent, such as ethyl acetate, and the crude product is purified by column chromatography.

properties

IUPAC Name

(2,3-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMTUNVDLPGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267934
Record name (2,3-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187168-39-3
Record name (2,3-Dichlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.